2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various medical conditions. Etoricoxib is a COX-2 inhibitor that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation.
Mécanisme D'action
Etoricoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce pain and inflammation associated with various medical conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib has also been shown to reduce fever in patients with fever.
Avantages Et Limitations Des Expériences En Laboratoire
Etoricoxib has several advantages as a research tool. It is a highly selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. Etoricoxib is also a potent inhibitor of COX-2, which allows for the investigation of the effects of COX-2 inhibition on various biological processes. However, Etoricoxib has some limitations as a research tool. It is a synthetic compound that may not accurately reflect the effects of natural compounds on biological processes. Additionally, Etoricoxib may have off-target effects that could confound the results of experiments.
Orientations Futures
Future research on Etoricoxib could focus on investigating its potential use in reducing the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis. Additionally, future research could investigate the effects of Etoricoxib on other biological processes, such as inflammation associated with cancer and neurodegenerative diseases. Finally, future research could investigate the development of more selective COX-2 inhibitors that have fewer off-target effects.
Méthodes De Synthèse
Etoricoxib is synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-methylphenol with cyclopentanone in the presence of a Lewis acid catalyst to form 4-ethoxy-2-methylcyclopent-3-enone. The intermediate product is then reacted with p-toluenesulfonyl chloride to form 4-ethoxy-2-methylcyclopent-3-enyl p-toluenesulfonate. The final step involves the reaction of 4-ethoxy-2-methylcyclopent-3-enyl p-toluenesulfonate with (1S,3R)-3-aminocyclopent-1-eneacetic acid in the presence of a base to form Etoricoxib.
Applications De Recherche Scientifique
Etoricoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effectiveness in treating pain and inflammation associated with various medical conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib has also been studied for its potential use in reducing the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[(1S,3R)-3-[(4-ethoxy-2-methylphenyl)sulfonylamino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-22-14-6-7-15(11(2)8-14)23(20,21)17-13-5-4-12(9-13)10-16(18)19/h6-8,12-13,17H,3-5,9-10H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEIROLWDIZESD-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2CCC(C2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N[C@@H]2CC[C@@H](C2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.